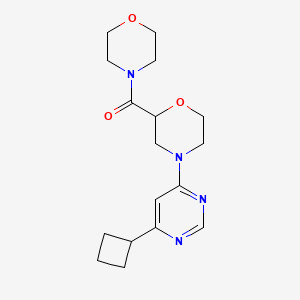![molecular formula C17H21N3 B12265090 2-[(1-methyl-1H-imidazol-5-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B12265090.png)
2-[(1-methyl-1H-imidazol-5-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-imidazol-5-yl)methyl]-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring an imidazole ring, a spiro structure, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-5-yl)methyl]-6-phenyl-2-azaspiro[33]heptane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-5-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2-[(1-methyl-1H-imidazol-5-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 2-[(1-methyl-1H-imidazol-5-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- 1,2-bis((1H-imidazol-1-yl)methyl)benzene
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-[(1-methyl-1H-imidazol-5-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H21N3 |
|---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
2-[(3-methylimidazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C17H21N3/c1-19-13-18-9-16(19)10-20-11-17(12-20)7-15(8-17)14-5-3-2-4-6-14/h2-6,9,13,15H,7-8,10-12H2,1H3 |
InChI Key |
LDNPZCLPWYLIJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CN2CC3(C2)CC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B12265020.png)
![5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12265023.png)
![4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12265025.png)
![4,6-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12265030.png)
![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B12265036.png)
![N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265039.png)
![4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile](/img/structure/B12265041.png)
![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12265043.png)
![N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12265053.png)
![5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12265071.png)
![5,7-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine](/img/structure/B12265072.png)
![3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12265077.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide](/img/structure/B12265086.png)
